4-Chlorophenylhydrazine hydrochloride

Overview

Description

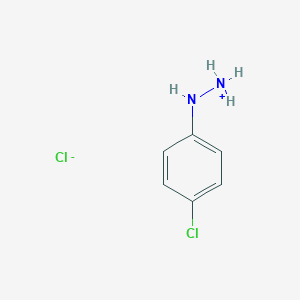

4-Chlorophenylhydrazine hydrochloride (C₆H₇ClN₂·HCl, molecular weight: 179.04 g/mol) is a hydrazine derivative characterized by a para-chloro substituent on the phenyl ring. It exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents like ethanol and DMF .

Preparation Methods

The preparation of 4-Chlorophenylhydrazine hydrochloride involves several steps:

Diazotization Reaction: 4-Chloroaniline is dissolved in water and hydrochloric acid is added to form a solution.

Reduction Reaction: The diazonium salt solution is added to an ammonium sulfite aqueous solution at room temperature.

Acidification Reaction: Hydrochloric acid is added dropwise to the solution obtained from the reduction reaction at 50-70°C.

Chemical Reactions Analysis

4-Chlorophenylhydrazine hydrochloride undergoes various chemical reactions:

Oxidation: It can be oxidized to form corresponding azobenzenes.

Reduction: It can be reduced to form hydrazobenzenes.

Substitution: It can undergo nucleophilic substitution reactions to form different substituted phenylhydrazines.

Common reagents used in these reactions include sodium nitrite, ammonium sulfite, and hydrochloric acid . Major products formed from these reactions include azobenzenes, hydrazobenzenes, and substituted phenylhydrazines.

Scientific Research Applications

4-Chlorophenylhydrazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chlorophenylhydrazine hydrochloride involves its interaction with enzymes and other molecular targets. For example, it reacts with prostaglandin H synthase (PGHS) Fe(III) under aerobic conditions, leading to the partial destruction of the heme and formation of a new complex absorbing at 436 nm

Comparison with Similar Compounds

Reactivity and Reaction Pathways

Phenylhydrazine Hydrochloride (C₆H₈N₂·HCl)

- Reactivity : Lacks electron-withdrawing groups, leading to different regioselectivity. For example, in Fischer indole synthesis, phenylhydrazine predominantly forms indoles, while 4-chlorophenylhydrazine produces regioisomeric mixtures (e.g., 1:2.6 ratio in ) .

- Product Diversity : Forms pyrazoles and hydrazones but with lower yields (e.g., 34–60%) compared to 4-chlorophenylhydrazine (72–90%) .

Hydroxylamine Hydrochloride (NH₂OH·HCl)

- Heterocycle Formation : Favors oxadiazoles via cyclization, whereas 4-chlorophenylhydrazine enables triazole synthesis (Scheme 14 in ) .

- Electronic Effects : The chloro group in 4-chlorophenylhydrazine stabilizes transition states in nucleophilic additions, enhancing cyclization efficiency .

Electronic and Steric Effects

- Electron-Withdrawing Cl : Increases electrophilicity of the hydrazine group, accelerating condensation with aldehydes (e.g., 80% yield in benzylidene hydrazone synthesis ).

- Steric Hindrance : The para-Cl minimizes steric interference, enabling efficient cyclocondensation to form triazoles and pyrazoles .

Key Research Findings

Triazole Synthesis: 4-Chlorophenylhydrazine reacts with N-cyanocarbodiimide intermediates to form 1,2,4-triazole-3,5-diamines, a pathway unattainable with aryl hydrazines lacking electron-withdrawing groups .

Fischer Indole Synthesis : Despite generating a less favored regioisomer (1:2.6 ratio), the reaction proceeds with 23% yield, sufficient for subsequent functionalization into bioactive indolines .

Antimicrobial Hydrazones : Substituted benzaldehydes condensed with 4-chlorophenylhydrazine yield compounds with >80% inhibition against E. coli at 64 µg/mL .

Biological Activity

4-Chlorophenylhydrazine hydrochloride (CPH) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and potential applications of CPH, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is derived from 4-chloroaniline through a diazotization reaction followed by coupling with hydrazine. The synthesis typically involves the following steps:

- Diazotization : 4-chloroaniline is treated with sodium nitrite under acidic conditions to form a diazo salt.

- Coupling : The diazo salt is then reacted with hydrazine to yield CPH.

The compound has the following structural formula:

Antimicrobial Properties

Research has demonstrated that CPH exhibits significant antimicrobial activity. A study evaluated the minimum inhibitory concentration (MIC) of various derivatives of CPH against different bacterial and fungal strains. The results indicated that CPH and its derivatives showed promising antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus flavus. The MIC values for selected compounds are summarized in Table 1.

Table 1: Antifungal Activity of CPH Derivatives

| Compound | C. albicans (µg/mL) | A. niger (µg/mL) | A. flavus (µg/mL) |

|---|---|---|---|

| CPH | 100 | 200 | 100 |

| Derivative A | 50 | 100 | 50 |

| Derivative B | 25 | 50 | 25 |

Additionally, antibacterial activity was assessed against Escherichia coli, Salmonella typhimurium, and Bacillus subtilis. The results are presented in Table 2.

Table 2: Antibacterial Activity of CPH Derivatives

| Compound | E. coli (µg/mL) | S. typhimurium (µg/mL) | B. subtilis (µg/mL) |

|---|---|---|---|

| CPH | 100 | 200 | 100 |

| Derivative A | 12 | 50 | 25 |

| Derivative B | 50 | 100 | 50 |

The presence of halogen substituents on the aromatic ring significantly enhanced the antimicrobial properties of these compounds, indicating a structure-activity relationship that warrants further investigation.

Inhibition of Enzymatic Activity

CPH has also been studied for its potential to inhibit specific enzymes, such as phosphopantothenoyl-l-cysteine synthetase (CoaB). In vitro assays revealed that CPH could act as a weak inhibitor, suggesting its potential role in drug development targeting metabolic pathways in pathogens .

Toxicity and Safety Profile

Despite its biological activities, CPH poses certain toxicity risks. According to safety data sheets, it is classified as a carcinogen (Category 1B) and can cause acute toxicity upon inhalation or dermal exposure . The compound is also noted for its potential to induce allergic skin reactions and has been categorized as very toxic to aquatic life with long-lasting effects.

Case Studies

- Antimicrobial Efficacy : A recent study synthesized a series of pyrazole derivatives from CPH and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited enhanced activity against resistant strains of bacteria, suggesting their potential as lead compounds for antibiotic development .

- Enzyme Inhibition : Another investigation focused on the molecular docking studies of CPH derivatives against PfDHODH, an enzyme crucial for Plasmodium falciparum survival. Some derivatives showed promising docking scores, indicating potential as antimalarial agents .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 4-chlorophenylhydrazine hydrochloride relevant to experimental design?

this compound (CHClN, MW 179.05) is a white-to-pink crystalline powder with a melting point of 216°C. It is soluble in hot water and methanol but hygroscopic, requiring storage below 30°C in airtight containers to prevent decomposition . Its stability in acidic media (e.g., 0.1 M HCl) makes it suitable for hydrazine-based condensation reactions.

Q. How should researchers handle and purify this compound to avoid degradation?

- Storage : Keep at <30°C in desiccators to minimize moisture absorption and oxidative decomposition .

- Purification : Recrystallize from methanol or ethanol to remove impurities. Use inert atmospheres (argon/nitrogen) during reactions to prevent oxidation .

Q. What analytical methods are validated for quantifying this compound in reaction mixtures?

NIOSH Method 3518 recommends:

- Sample Collection : Use 0.1 M HCl as a collection medium to stabilize the compound.

- Detection : Phosphomolybdic acid (PMA) forms a blue complex with hydrazines, measurable via UV-Vis at 650 nm. Calibrate with a stock solution (0.1 g in 100 mL 0.1 M HCl) .

Advanced Research Questions

Q. How can regioisomer formation be minimized in Fischer indole synthesis using this compound?

Fischer indole synthesis with ketones often yields undesired regioisomers. Key optimizations:

- Acid Source : Replace traditional HCl with 2,4,6-trichlorotriazine (TCT) under mild conditions (80°C in ethanol), improving regioselectivity .

- Temperature Control : Lower reaction temperatures (−40°C in THF) reduce side reactions, as shown in tricyclic indoline synthesis .

- Post-Reaction Analysis : Use silica gel chromatography to separate isomers, noting typical ratios (e.g., 1:2.6 desired:undesired) .

Q. Why do contradictory yields arise in 1,2,4-triazole synthesis using this compound, and how can they be resolved?

Discrepancies in triazole yields (e.g., 23% vs. 69% in Schemes 15 and 19) stem from:

- Reagent Ratios : Excess methyl acrylate (3.0 eq.) improves cyclocondensation efficiency .

- Catalyst Selection : Silver nitrate/triethylamine promotes intermediate formation, but isolation challenges may reduce yields. In situ generation of N-cyanocarbodiimide followed by hydrazine addition enhances triazole purity .

- Solvent Effects : Ethanol or methanol under reflux accelerates hydrazone cyclization compared to room-temperature reactions .

Q. How does this compound enhance the bioactivity of synthesized compounds?

The 4-chloro group increases lipophilicity, improving membrane permeability in drug candidates. Examples:

- Antimicrobial Hydrazones : Condensation with substituted benzaldehydes in acetic acid yields hydrazones with MIC values <10 µg/mL against Candida spp. .

- Anticancer Triazines : Coupling with chalcones in methanol produces 1,3,5-triazine derivatives showing IC < 5 µM in breast cancer cell lines .

Q. What strategies mitigate decomposition during electrochemical aromatization of pyrazolines derived from this compound?

- pH Control : Acidify reaction mixtures to pH 6.0–6.5 post-reaction to stabilize intermediates .

- Electrode Selection : Use platinum electrodes to minimize side reactions during pyrazoline oxidation to indoles .

Q. Data Contradiction Analysis

Q. How should researchers interpret variability in melting points reported for this compound (e.g., 216°C vs. 242°C)?

Discrepancies arise from:

- Purity : Commercial samples (95–97% purity) may contain residual solvents or isomers .

- Measurement Methods : Differential Scanning Calorimetry (DSC) vs. capillary methods yield ±5°C variations. Always report the analytical method used .

Q. Why do some protocols recommend methanol for recrystallization, while others prefer ethanol?

- Solvent Polarity : Methanol (higher polarity) removes polar impurities more effectively, while ethanol reduces decomposition risks for heat-sensitive derivatives .

Q. Methodological Best Practices

Q. What are the safety protocols for handling this compound in large-scale syntheses?

- PPE : Use nitrile gloves, goggles, and fume hoods due to R36/37/38 (irritant) classification .

- Waste Disposal : Neutralize with 10% NaOH before disposal to detoxify hydrazine byproducts .

Properties

IUPAC Name |

(4-chlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVZREHUWCCHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1073-69-4 (Parent) | |

| Record name | p-Chlorophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30148000 | |

| Record name | p-Chlorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-70-7 | |

| Record name | Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.